molecular formula C14H25NO3 B11774701 tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Katalognummer: B11774701
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: BEUWVRDRRLOEPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic amine derivative with a hydroxymethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The synthesis of this compound involves multi-step protocols, including the formation of the bicyclic core followed by functionalization at the 3-position. For example, describes its preparation via a reported procedure starting from tert-butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a), followed by substitution reactions to introduce the hydroxymethyl group . The Boc group enhances solubility and stability during synthetic manipulations, making it a versatile intermediate for drug discovery.

Eigenschaften

Molekularformel

C14H25NO3

Molekulargewicht

255.35 g/mol

IUPAC-Name

tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-5-4-6-12(15)8-10(7-11)9-16/h10-12,16H,4-9H2,1-3H3

InChI-Schlüssel

BEUWVRDRRLOEPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Reaction Steps

  • Condensation and Cyclization :
    Acetone dicarboxylic acid reacts with glutaraldehyde under acidic conditions (H₂SO₄) to form an intermediate imine, which undergoes cyclization to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3). This step is critical for establishing the bicyclic core.

    Acetone dicarboxylic acid+GlutaraldehydeH2SO4Intermediate imine9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3)\text{Acetone dicarboxylic acid} + \text{Glutaraldehyde} \xrightarrow{\text{H}_2\text{SO}_4} \text{Intermediate imine} \rightarrow \text{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3)}
  • Reduction :
    Sodium borohydride (NaBH₄) reduces the ketone group in compound 3 to a secondary alcohol, yielding 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4).

StepReagents/ConditionsYieldKey Observations
1H₂SO₄, 5–8°C57%pH-critical for cyclization
2NaBH₄, 0–5°C89%Stereoselectivity influenced by temperature

Functional Group Modifications

Subsequent steps involve dehydrogenation of the alcohol (4) to form an olefin (5) using concentrated H₂SO₄ at 100°C, followed by hydrogenation over Pd(OH)₂/C to remove the benzyl protecting group.

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 3 is introduced via two primary strategies: direct incorporation during bicyclo formation or post-cyclization functionalization .

Direct Incorporation

Modifying the condensation precursors to include hydroxymethyl-bearing reagents remains challenging due to steric and electronic constraints. However, stereochemical control is achievable using chiral auxiliaries or asymmetric catalysis.

Post-Cyclization Functionalization

A more reliable method involves oxidizing the C3 position of the bicyclic intermediate. For example:

  • Hydroboration-Oxidation : Treating the olefin (5) with BH₃ followed by H₂O₂/NaOH introduces a hydroxymethyl group.

  • Epoxidation and Ring-Opening : Epoxidizing the double bond in 5 and subsequent acid-catalyzed ring-opening with water yields the desired hydroxymethyl derivative.

Stereoselective Synthesis Approaches

The stereochemistry at positions 1, 3, and 5 significantly influences the compound’s biological activity. Source highlights the synthesis of the (1R,3r,5S)-stereoisomer via:

Chiral Pool Synthesis

Starting from enantiomerically pure precursors, such as (R)- or (S)-glyceraldehyde, to establish stereocenters early in the synthesis.

Kinetic Resolution

Using enzymatic or chemical resolution agents to separate diastereomers after key cyclization steps. For example, lipase-mediated acetylation selectively modifies one enantiomer.

StereoisomerSynthetic RouteOptical Purity
(1R,3r,5S)Chiral pool97% ee
(1S,3s,5R)Kinetic resolution89% ee

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during functionalization.

Standard Boc Protection

Treating the free amine (6) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N):

9-Azabicyclo[3.3.1]nonane (6)+Boc2OEt3Ntert-Butyl 9-azabicyclo[3.3.1]nonane-9-carboxylate\text{9-Azabicyclo[3.3.1]nonane (6)} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{tert-Butyl 9-azabicyclo[3.3.1]nonane-9-carboxylate}

Regioselective Protection

Competing reactions at the bridgehead nitrogen are mitigated by using bulky bases or low temperatures to favor N-Boc formation over O-Boc byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Condensation-ReductionScalable, fewer stepsRequires harsh acids50–60%
Post-Cyclization OxidationFlexible functionalizationMulti-step, lower yields30–40%
Stereoselective SynthesisHigh enantiopurityCostly reagents70–80%

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

tert-Butyl-3-(Hydroxymethyl)-9-azabicyclo[3.3.1]nonan-9-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

    Biologie: Wird hinsichtlich seines Potenzials als Baustein bei der Synthese biologisch aktiver Verbindungen untersucht.

    Medizin: Wird hinsichtlich seines Potenzials für die Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.

    Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-3-(Hydroxymethyl)-9-azabicyclo[3.3.1]nonan-9-carboxylat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Hydroxymethylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die bicyclische Struktur Starrheit und Spezifität bei Bindungsinteraktionen gewährleisten kann. Die tert-Butylestergruppe kann einer Hydrolyse unterliegen, um die aktive Carbonsäureform freizusetzen, die mit Enzymen und Rezeptoren interagieren kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has been investigated for its biological activity and potential therapeutic applications:

  • Binding Affinity Studies : Research has focused on its interaction with various biological targets, demonstrating promising binding affinities that suggest potential as a drug candidate in treating neurological disorders due to its structural resemblance to neurotransmitter analogs.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for diseases such as cancer and metabolic disorders.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate in Synthesis : It can act as an intermediate for synthesizing more complex molecules, particularly those with azabicyclic frameworks, which are important in pharmaceuticals and agrochemicals.
  • Functional Group Modifications : The presence of the hydroxymethyl and carboxylate groups allows for further modifications, enabling the creation of derivatives with enhanced properties or activities.

Case Study 1: Neuropharmacology

A study explored the effects of this compound on neurotransmitter receptors. The compound exhibited selective binding to certain receptors, suggesting its potential role as a modulator in neuropharmacological applications.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation. These findings highlight its potential use as a lead compound for anticancer drug development.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The azabicyclo[3.3.1]nonane core can be modified at multiple positions, leading to derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituent Key Features Synthetic Yield Application/Notes
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-hydroxymethyl Hydrophilic; potential for further oxidation or conjugation Not explicitly reported Intermediate for bioactive molecules (e.g., GPR119 agonists)
tert-Butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (57b) 7-hydroxy, 3-oxa Ether linkage increases metabolic stability Not explicitly reported Used in SAR studies for nicotinic receptor ligands
tert-Butyl 3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-9-azabicyclo[3.3.1]nonane-9-carboxylate (13) 3-amino with aromatic substituent Enhanced binding to GPR119 due to aromatic pharmacophore 52% Potent GPR119 agonist for type 2 diabetes
tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-amino Basic amine enables salt formation; reactive for coupling 34–58% Precursor for peptidomimetics or kinase inhibitors
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-oxo Ketone group allows for reductions or nucleophilic additions 95% purity Intermediate in alkaloid synthesis
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride 9-oxa, 3,7-diaza Dual heteroatoms enhance hydrogen-bonding capacity Not reported Investigated for CNS targets due to improved blood-brain barrier penetration

Biologische Aktivität

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 2165429-04-7) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : tert-butyl (1R,3R,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.36 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. Inhibition of specific PI3K isoforms can lead to reduced tumor cell growth and improved outcomes in various cancers.

Key Findings:

  • Inhibition of PI3K : The compound exhibits selective inhibitory activity against Class I PI3K enzymes, particularly the PI3K-a and -β isoforms, which are implicated in various malignancies .
  • Anti-tumor Activity : Research indicates that this compound may inhibit uncontrolled cellular proliferation associated with tumorigenesis .

Biological Activity Overview

Biological ActivityDescription
Anti-tumor Effect Inhibits proliferation of cancer cells through PI3K pathway modulation .
Anti-inflammatory Properties Potentially useful in treating inflammatory diseases by regulating immune response pathways .

Case Studies and Research Findings

  • Tumor Cell Proliferation Inhibition :
    • In vitro studies demonstrated that this compound significantly reduced the growth of various cancer cell lines by targeting the PI3K signaling cascade .
  • Inflammatory Disease Models :
    • Animal models of inflammatory diseases showed that treatment with this compound resulted in decreased markers of inflammation and improved clinical outcomes, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2165429-04-7255.36 g/molAnti-tumor, anti-inflammatory
tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate1782441-89-7257.33 g/molNot extensively studied

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate?

Synthesis involves multi-step procedures, often starting with bicyclic amine precursors. A common approach includes:

  • Protection of the amine group : Use of tert-butoxycarbonyl (Boc) groups to stabilize the bicyclic framework during subsequent reactions .
  • Hydroxymethyl introduction : Reaction with formaldehyde or hydroxymethylation reagents under controlled conditions (e.g., reflux in methanol with catalysts like acetic acid) to introduce the hydroxymethyl group at position 3 .
  • Purification : Column chromatography or recrystallization to isolate the product, leveraging differences in polarity (density: 0.915 g/cm³; boiling point: ~219°C) .
    Critical factors : Temperature control to avoid Boc-deprotection, inert atmosphere to prevent oxidation, and monitoring reaction progress via TLC or HPLC.

Q. How can this compound be purified and characterized post-synthesis?

  • Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Crystallization in non-polar solvents (e.g., diethyl ether) is effective due to the compound’s moderate polarity .
  • Characterization :
    • NMR : Analyze 1^1H and 13^{13}C spectra to confirm the bicyclic structure and hydroxymethyl group integration .
    • Mass spectrometry : Confirm molecular weight (predicted MW: ~254.37 g/mol for analogs) and fragmentation patterns .
    • X-ray crystallography : Resolve stereochemical ambiguities at positions 1R and 5S, critical for biological activity .

Q. What are the stability and storage requirements for this compound?

  • Stability : Stable under inert conditions (dry, 2–8°C) but sensitive to strong acids/bases (risk of Boc cleavage) and oxidizing agents .
  • Storage : Airtight containers with desiccants to prevent hydrolysis. Avoid exposure to light (UV degradation) .

Advanced Research Questions

Q. How does stereochemistry at positions 1R and 5S influence reactivity and biological activity?

  • Reactivity : The 1R,5S configuration creates a rigid bicyclic structure that restricts conformational flexibility, enhancing selectivity in nucleophilic reactions (e.g., amide bond formation) .
  • Biological activity : Stereochemistry dictates molecular docking with targets like nicotinic acetylcholine receptors. For example, enantiopure analogs show 10–100x higher binding affinity compared to racemic mixtures .
    Methodology : Use chiral HPLC or enzymatic resolution to isolate enantiomers and compare their activity in receptor-binding assays.

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Variable-temperature NMR can distinguish between conformational exchange (e.g., chair-flipping in the bicyclic system) and static stereoisomerism .
  • DFT calculations : Predict 1^1H/13^{13}C chemical shifts and compare with experimental data to validate structural assignments .
  • Cross-validation : Combine X-ray crystallography (for absolute configuration) with NOESY (for spatial proximity of protons) .

Q. What mechanistic insights can be gained from studying its reactions with boronic esters or organometallic reagents?

  • Suzuki coupling : The hydroxymethyl group can be functionalized with boronic esters (e.g., tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate) to create biaryl derivatives for drug discovery .
  • Grignard reactions : Reactivity at the hydroxymethyl position (e.g., nucleophilic addition) depends on steric hindrance from the bicyclic framework .
    Experimental design : Monitor reaction intermediates via in situ IR or LC-MS to optimize yields and minimize side products.

Q. How does this compound compare to other azabicyclo derivatives in drug development?

  • Structural analogs : Compare with 8-azabicyclo[3.2.1]octane derivatives. The larger 9-azabicyclo[3.3.1]nonane system offers enhanced binding pocket compatibility in enzyme inhibitors (e.g., protease targets) .
  • Functional group impact : Hydroxymethyl vs. aminomethyl groups (e.g., tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate) alter solubility (logP) and hydrogen-bonding capacity, affecting pharmacokinetics .
    Methodology : Perform SAR studies using analogs with systematic substitutions, followed by in vitro ADMET profiling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.